Cyclopropyl 4-ethylphenyl ketone Cyclopropyl 4-ethylphenyl ketone
Brand Name: Vulcanchem
CAS No.: 50664-71-6
VCID: VC1965406
InChI: InChI=1S/C12H14O/c1-2-9-3-5-10(6-4-9)12(13)11-7-8-11/h3-6,11H,2,7-8H2,1H3
SMILES: CCC1=CC=C(C=C1)C(=O)C2CC2
Molecular Formula: C12H14O
Molecular Weight: 174.24 g/mol

Cyclopropyl 4-ethylphenyl ketone

CAS No.: 50664-71-6

Cat. No.: VC1965406

Molecular Formula: C12H14O

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl 4-ethylphenyl ketone - 50664-71-6

Specification

CAS No. 50664-71-6
Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
IUPAC Name cyclopropyl-(4-ethylphenyl)methanone
Standard InChI InChI=1S/C12H14O/c1-2-9-3-5-10(6-4-9)12(13)11-7-8-11/h3-6,11H,2,7-8H2,1H3
Standard InChI Key DNNQUDHIAKQKFH-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C(=O)C2CC2
Canonical SMILES CCC1=CC=C(C=C1)C(=O)C2CC2

Introduction

Physical and Chemical Properties

Cyclopropyl 4-ethylphenyl ketone, with the IUPAC name cyclopropyl-(4-ethylphenyl)methanone, is characterized by several key physical and chemical properties that define its behavior in various chemical reactions and applications.

Basic Identification

PropertyValue
CAS Number50664-71-6
Molecular FormulaC₁₂H₁₄O
Molecular Weight174.24 g/mol
IUPAC Namecyclopropyl-(4-ethylphenyl)methanone
SynonymsCyclopropyl 4-ethylphenyl ketone, NSC71984

The compound features a cyclopropyl ring connected to a carbonyl group that is further linked to a 4-ethylphenyl moiety . The structure combines the unique reactivity of the strained three-membered cyclopropyl ring with the aromatic properties of the substituted phenyl group.

Physical Properties

Physical properties of cyclopropyl 4-ethylphenyl ketone are crucial for understanding its behavior in various environments and applications.

Physical PropertyValue
AppearanceNot specified in available data
Standard InChIInChI=1S/C12H14O/c1-2-9-3-5-10(6-4-9)12(13)11-7-8-11/h3-6,11H,2,7-8H2,1H3
Standard InChIKeyDNNQUDHIAKQKFH-UHFFFAOYSA-N
SMILESCCC1=CC=C(C=C1)C(=O)C2CC2

The strain energy in the cyclopropyl ring significantly influences the reactivity of this compound, particularly in reactions involving ring opening .

Synthesis Methods

Several methods have been developed for the synthesis of cyclopropyl 4-ethylphenyl ketone and similar cyclopropyl ketones, each with its own advantages and limitations.

Synthesis from 4-chloro-4'-ethylbutyrophenone

One reported synthetic route involves the conversion of 4-chloro-4'-ethylbutyrophenone to cyclopropyl 4-ethylphenyl ketone. This reaction is conducted using potassium hydroxide in methanol, with cooling to 20°C, and yields approximately 82.5% of the desired product .

General Methods for Cyclopropyl Ketone Synthesis

More general methods applicable to the synthesis of various cyclopropyl ketones, including cyclopropyl 4-ethylphenyl ketone, involve:

Hydrogen-Borrowing Catalysis

This method has been reported as an effective approach for the synthesis of cyclopropyl ketones, including cyclopropyl 4-ethylphenyl ketone. The process typically involves transition metal catalysts that facilitate hydrogen transfer during the reaction.

Hazard CategoryClassification
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3, Respiratory system

Hazard Statements

The compound is associated with the following hazard statements :

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Measures

Recommended precautionary measures include :

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash skin thoroughly after handling

  • P271: Use only outdoors or in a well-ventilated area

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

Additional precautions include specific instructions for handling incidents such as skin contact, inhalation, eye contact, and proper storage conditions .

Applications and Research Findings

Cyclopropyl 4-ethylphenyl ketone and related cyclopropyl ketones have various applications in organic synthesis and pharmaceutical development.

Building Blocks in Organic Synthesis

Cyclopropyl 4-ethylphenyl ketone serves as a valuable intermediate in organic synthesis due to the unique reactivity of the cyclopropyl ring. The strained three-membered ring can undergo various transformations, making it useful for constructing complex molecular structures.

Research in Asymmetric Synthesis

Recent research has focused on developing methods for the asymmetric synthesis of cyclopropyl ketones. For example, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been reported, enabling the construction of densely substituted cyclopentane structures .

Reactivity and Chemical Transformations

Cyclopropyl 4-ethylphenyl ketone exhibits unique reactivity patterns due to its structural features, particularly the strained cyclopropyl ring and the carbonyl group.

Photocatalytic Transformations

Aryl cyclopropyl ketones, including those with para-substituted phenyl groups like cyclopropyl 4-ethylphenyl ketone, can undergo photocatalytic [3+2] cycloadditions. These reactions involve:

  • Photoexcitation of a catalyst such as Ru(bpy)₃²⁺

  • Reductive quenching to generate Ru(bpy)₃⁺

  • Electron transfer to the aryl cyclopropyl ketone

  • Ring-opening of the cyclopropyl ring to form a radical intermediate

  • Cycloaddition with an alkene to form a cyclopentane derivative

Ring-Opening Reactions

The strain in the cyclopropyl ring makes it susceptible to ring-opening reactions. When activated by photocatalysts or Lewis acids, the cyclopropyl ring can open to generate reactive intermediates that can participate in further transformations .

Structure-Reactivity Relationships

Computational studies have revealed structure-reactivity relationships in cyclopropyl ketones. For instance, the presence of an aromatic ring (as in cyclopropyl 4-ethylphenyl ketone) can significantly affect the energetics of ring-opening processes compared to aliphatic cyclopropyl ketones .

The spin density distribution in ketyl radicals derived from phenyl cyclopropyl ketones differs from those derived from cyclohexyl cyclopropyl ketones, which influences their reactivity in various transformations .

Analytical Methods and Identification

Various analytical methods can be employed for the identification and characterization of cyclopropyl 4-ethylphenyl ketone.

Spectroscopic Methods

While specific spectroscopic data for cyclopropyl 4-ethylphenyl ketone is limited in the provided search results, similar cyclopropyl ketones have been characterized using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)

  • Mass Spectrometry (HRMS)

  • Infrared Spectroscopy (IR)

Chromatographic Methods

Purification and analysis of cyclopropyl ketones typically involve:

  • Flash column chromatography on silica gel, eluting with ethyl acetate/petroleum ether mixtures

  • High-Performance Liquid Chromatography (HPLC), particularly for the separation of enantiomers

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